molecular formula C15H16N2O3S B6415974 2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol CAS No. 1261908-85-3

2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol

Cat. No.: B6415974
CAS No.: 1261908-85-3
M. Wt: 304.4 g/mol
InChI Key: XWFHHCSQOYBKHO-UHFFFAOYSA-N
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Description

2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a pyridin-4-ol scaffold linked to a phenylsulfonyl group, which is further substituted with a pyrrolidine ring. The pyrrolidin-1-ylsulfonyl moiety is a recognized pharmacophore present in various biologically active molecules . Compounds with this structural motif are frequently investigated as key intermediates or core structures in the development of potential therapeutic agents, particularly for targeting enzymes and protein-protein interactions. Researchers value this compound for its potential application in designing and synthesizing novel small-molecule inhibitors. Its structure suggests utility as a building block for creating chemical libraries for high-throughput screening. The presence of the sulfonamide group can contribute to enhanced binding affinity and metabolic stability in lead compounds . As a standard in analytical chemistry, it can be used for method development and mass spectrometry studies. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, including the use of personal protective equipment and working in a well-ventilated fume hood, in line with general safety practices for handling laboratory chemicals .

Properties

IUPAC Name

2-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c18-13-6-7-16-15(11-13)12-4-3-5-14(10-12)21(19,20)17-8-1-2-9-17/h3-7,10-11H,1-2,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFHHCSQOYBKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=O)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692796
Record name 2-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-85-3
Record name 2-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via lithiation of methoxyallene, followed by sequential addition of the nitrile and carboxylic acid (e.g., trifluoroacetic acid). Acid-induced cyclization with trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine yields the pyridin-4-ol core. Key steps include:

  • Lithiation : Methoxyallene reacts with LDA at −78°C to form a lithiated intermediate.

  • Nitrile Addition : 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile undergoes nucleophilic attack, forming an iminium ion.

  • Protonation and Cyclization : Trifluoroacetic acid protonates the intermediate, triggering acyl shift and aldol-type cyclization to generate the pyridin-4-ol.

Example Protocol

  • Reagents : Methoxyallene (1.2 eq), 3-(pyrrolidin-1-ylsulfonyl)benzonitrile (1.0 eq), TFA (2.0 eq), TMSOTf (1.5 eq), NEt₃ (3.0 eq).

  • Conditions : CH₂Cl₂, reflux, 72 hours.

  • Yield : 48–58%.

Post-Synthetic Sulfonylation of 2-Phenylpyridin-4-ol

This two-step approach involves synthesizing 2-(3-mercaptophenyl)pyridin-4-ol, followed by oxidation and sulfonylation.

Thiol Oxidation and Sulfonylation

  • Thiol Oxidation : Treat 2-(3-mercaptophenyl)pyridin-4-ol with H₂O₂ in acetic acid to form the sulfonic acid.

  • Sulfonyl Chloride Formation : React the sulfonic acid with PCl₅ to generate 3-(chlorosulfonyl)phenylpyridin-4-ol.

  • Amine Coupling : Add pyrrolidine in the presence of NEt₃ to yield the final product.

Example Protocol

  • Reagents : 2-(3-Mercaptophenyl)pyridin-4-ol (1.0 eq), H₂O₂ (3.0 eq), PCl₅ (2.5 eq), pyrrolidine (2.0 eq).

  • Conditions : CH₂Cl₂, 0°C → rt, 24 hours.

  • Yield : 62–68%.

Suzuki-Miyaura coupling enables the introduction of the sulfonamide-substituted phenyl group to a preformed pyridin-4-ol halide.

Boronic Acid Preparation and Coupling

  • Boronic Acid Synthesis : Convert 3-(pyrrolidin-1-ylsulfonyl)bromobenzene to the corresponding boronic acid via Miyaura borylation.

  • Coupling : React with 2-bromopyridin-4-ol under Pd(PPh₃)₄ catalysis.

Example Protocol

  • Reagents : 2-Bromopyridin-4-ol (1.0 eq), 3-(pyrrolidin-1-ylsulfonyl)phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).

  • Conditions : DME/H₂O (4:1), 80°C, 12 hours.

  • Yield : 55–60%.

Comparative Analysis of Synthetic Methods

Method Key Advantages Limitations Yield Range
Three-Component SynthesisHigh atom economy; modular substituent variationRequires specialized nitrile precursors48–58%
Post-Synthetic SulfonylationCompatible with commercial thiolsMulti-step oxidation increases complexity62–68%
Suzuki CouplingMild conditions; scalableBoronic acid synthesis adds steps55–60%

Chemical Reactions Analysis

Types of Reactions

2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound is compared to four analogues based on shared structural motifs (pyridine/pyrrolidine rings, sulfonamide groups) and pharmacological relevance:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol C₁₅H₁₆N₂O₃S 304.37 Pyridin-4-ol, pyrrolidine sulfonyl, phenyl
(E)-4-bromo-2-({[2-(pyrrolidin-1-ylsulfonyl)phenyl]imino}methyl) phenol (Ligand 20) C₁₈H₁₈BrN₃O₃S 436.32 Phenol, iminomethyl bridge, pyrrolidine sulfonyl
2-(Undec-1-yn-1-yl)pyridin-4-ol (EA-02-011) C₁₆H₁₉NO 241.33 Pyridin-4-ol, long alkyne chain
3-(3-Hydroxypropyl)pyridin-4-ol C₈H₁₁NO₂ 153.18 Pyridin-4-ol, hydroxypropyl substituent
2-phenyl-1,3-di(pyridin-4-yl)propan-2-ol C₁₉H₁₈N₂O 290.36 Dual pyridin-4-yl groups, central propanol
Key Observations :
  • Pyridine Substitution : The position of the hydroxyl group (pyridin-4-ol vs. pyridin-2-ol in ) influences solubility and metabolic stability.

Pharmacological and Toxicity Profiles

Key Observations :
  • Toxicity: Ligand 20’s non-toxicity contrasts with EA-02-011’s slight toxicity, suggesting that the sulfonylphenyl group may mitigate adverse effects compared to alkyne chains.
  • Drug-Likeness : Ligand 20’s compliance with Lipinski’s rules highlights the importance of balanced hydrophobicity and molecular weight (<500 Da), a criterion the target compound likely meets (MW: 304.37) .

Biological Activity

2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry and cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrrolidine ring
  • Sulfonyl group
  • Pyridine ring

Its molecular formula is C13H16N2O2SC_{13}H_{16}N_2O_2S, with a molecular weight of approximately 264.35 g/mol. The structural components suggest potential interactions with various biological targets, which may contribute to its therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through several mechanisms:

  • Cell Proliferation Inhibition : The compound has demonstrated the ability to inhibit the proliferation of human prostate cancer cells. Studies have shown that it affects cell cycle progression by inducing G2/M arrest and apoptosis, primarily through the modulation of tubulin dynamics and JNK signaling pathways .
  • Mechanism of Action : The interaction with tubulin disrupts microtubule dynamics, leading to mitotic arrest. Additionally, it activates apoptotic pathways involving Bcl-2 family proteins and caspases, which are crucial for programmed cell death .
  • Resistance Mechanisms : Notably, the compound has been characterized as not being a substrate for P-glycoprotein (P-gp), a common mechanism of drug resistance in cancer therapies .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in cancer progression, thereby modulating key cellular pathways related to tumor growth and survival.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study 1 : A study assessed the effects of this compound on prostate cancer cells, demonstrating significant inhibition of cell growth and induction of apoptosis via JNK pathway activation .
  • Study 2 : Another investigation focused on the cytotoxic effects against various cancer cell lines, revealing that the compound's mechanism involves disruption of microtubule formation and subsequent apoptotic signaling cascades .

Data Table: Summary of Biological Activities

Activity Description Reference
Cell Proliferation InhibitionInhibits growth of prostate cancer cells
Apoptosis InductionTriggers apoptotic pathways via JNK signaling
Enzyme InteractionPotential inhibition of key enzymes in cancer progression
Non-substrate for P-gpAvoids common resistance mechanism in cancer therapies

Q & A

Q. What are the common synthetic routes for preparing 2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-4-ol?

Methodological Answer: A general approach involves sulfonylation of a pyrrolidine intermediate with a substituted phenylsulfonyl chloride, followed by coupling to a pyridin-4-ol moiety. For example, refluxing intermediates with chloranil in xylene (25–30 hours) under inert conditions, followed by purification via recrystallization (methanol), is a documented procedure . For analogous compounds, sulfonyl groups are introduced using halogenated aryl sulfonyl chlorides in the presence of a base (e.g., triethylamine) to activate the pyrrolidine nitrogen .

Q. How is the structure of this compound validated after synthesis?

Methodological Answer: Characterization typically employs a combination of spectroscopic techniques:

  • 1H-NMR : Peaks for pyrrolidine protons (δ 1.5–2.5 ppm), aromatic pyridin-4-ol protons (δ 7.0–8.5 ppm), and sulfonyl-linked phenyl groups (δ 7.2–7.8 ppm) .
  • IR : Stretching vibrations for sulfonyl groups (S=O at ~1350–1150 cm⁻¹) and hydroxyl groups (O–H at ~3200–3600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks matching the calculated molecular weight (e.g., C₁₅H₁₇N₂O₃S: MW 317.38 g/mol) .

Q. What solubility properties are critical for experimental design?

Methodological Answer: The compound is sparingly soluble in water due to the hydrophobic pyrrolidine and phenyl groups but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in methanol or ethanol. Solubility can be enhanced via salt formation (e.g., hydrochloride) or co-solvent systems (water:ethanol 1:1) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer: Yield optimization often involves:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency in aryl-sulfonyl bond formation .
  • Temperature Control : Lowering reflux temperatures (e.g., 110°C vs. 140°C) reduces side reactions like sulfone decomposition .
  • Purification Techniques : Gradient column chromatography (silica gel, hexane:ethyl acetate) or HPLC with C18 columns achieves >95% purity .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from assay conditions. Standardized protocols should:

  • Use consistent cell lines (e.g., E. coli ATCC 25922 for antibacterial tests) .
  • Control for solvent effects (e.g., DMSO concentrations ≤1% v/v) .
  • Validate results with orthogonal assays (e.g., fluorescence-based ATP quantification vs. colony counting) .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., kinase ATP pockets) using crystal structures (PDB ID: 1ATP) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models : Regression analysis links substituent electronic parameters (Hammett σ) to activity trends .

Q. How does the sulfonyl group influence metabolic stability?

Methodological Answer: The pyrrolidin-1-ylsulfonyl moiety enhances metabolic resistance by:

  • Reducing CYP450 Oxidation : Bulky sulfonyl groups shield adjacent aromatic rings from enzymatic degradation .
  • Improving Plasma Stability : In vitro assays (e.g., liver microsomes) show <20% degradation after 1 hour, compared to non-sulfonylated analogs (~50%) .

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